molecular formula C24H25N3O3S B2479909 3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1044146-26-0

3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2479909
CAS No.: 1044146-26-0
M. Wt: 435.54
InChI Key: CDZDQXPZAMBJNI-DHZHZOJOSA-N
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Description

3-Isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (CAS 1044146-26-0) is a chemical compound with the molecular formula C 24 H 25 N 3 O 3 S and a molecular weight of 435.55 . It is part of the imidazo[1,2-c]quinazolinone chemical class, which is a scaffold of significant interest in medicinal chemistry due to its association with a wide spectrum of biological activities . Quinazolinone and imidazo-quinazolinone derivatives are frequently investigated in pharmaceutical and agrochemical research for their potential biological properties. Published scientific reviews highlight that such compounds are commonly explored for their antimicrobial and cytotoxic activities . Furthermore, specific patent literature indicates that structurally similar compounds within this chemical family have been studied as modulators of the complement pathway, suggesting potential applications in researching immune system disorders and inflammatory conditions . The presence of the imidazo[1,2-c]quinazolinone core and defined stereochemistry ((E)-configuration of the propenyl chain) are critical for its specific properties and interaction with biological targets. This product is provided for research and development purposes in laboratory settings. It is strictly for non-medical use and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers are responsible for verifying the suitability of this compound for their intended applications.

Properties

IUPAC Name

8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-15(2)21-23(28)26-22-17-13-19(29-3)20(30-4)14-18(17)25-24(27(21)22)31-12-8-11-16-9-6-5-7-10-16/h5-11,13-15,21H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZDQXPZAMBJNI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, antibacterial properties, and other pharmacological effects.

  • Chemical Formula : C24_{24}H25_{25}N3_3O3_3S
  • Molecular Weight : 435.54 g/mol
  • CAS Number : 1044146-26-0

Biological Activity Overview

The compound belongs to the quinazolinone family, which is known for a variety of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The structural components of this compound suggest potential interactions with biological targets that could lead to significant pharmacological effects.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives. For instance, compounds similar to the target compound have been evaluated against various cancer cell lines:

Compound Cell Line IC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

These results indicate that derivatives with similar structures exhibit potent cytotoxicity in a dose-dependent manner .

Antibacterial Activity

The antibacterial potential of quinazolinone derivatives has also been investigated. For example, compounds synthesized from quinazolinone-thiazole hybrids demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The most active compounds in these studies showed inhibition against various strains with minimal inhibitory concentrations (MIC) ranging from 5 to 50 μg/mL depending on the specific bacterial strain .

The mechanisms through which quinazolinones exert their biological effects are diverse and can include:

  • Inhibition of DNA Synthesis : Some quinazolinones interfere with nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.

Case Studies

  • Anticancer Activity : A study focused on the synthesis of quinazolinone derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against prostate cancer cells (PC3) and breast cancer cells (MCF-7). The study utilized MTT assays to measure cell viability post-treatment.
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial properties of various quinazolinone derivatives against common pathogens. The results indicated that certain structural modifications significantly increased antibacterial efficacy.

Comparison with Similar Compounds

Structural Variations in Sulfanyl Substituents

The sulfanyl group at position 5 is a critical modulator of physicochemical and biological properties. Key analogs and their substituents are compared below:

Compound Name (CAS No.) Sulfanyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound (CAS: Not provided) (E)-3-phenyl-2-propenyl C₂₅H₂₅N₃O₃S 447.55 High lipophilicity; potential π-π interactions
3-Benzyl analog (CAS 1031208-97-5) (E)-3-phenyl-2-propenyl (benzyl core) C₂₈H₂₅N₃O₃S 483.59 Increased aromaticity; higher molecular weight
5-Octylsulfanyl analog (CAS 1024591-25-0) Octyl chain C₂₄H₃₃N₃O₃S 467.61 Enhanced lipophilicity; possible membrane permeability
5-(3,4-Dichlorobenzyl) analog (CAS N/A) 3,4-Dichlorobenzyl C₂₃H₁₉Cl₂N₃O₃S 488.38 Electron-withdrawing Cl groups; potential bioactivity
5-(2,4-Dichlorobenzyl) analog (CAS 1024597-10-1) 2,4-Dichlorobenzyl C₂₂H₂₁Cl₂N₃O₃S 478.39 Predicted density: 1.43 g/cm³; boiling point: 609.4°C
5-(Trifluoromethylbenzyl) analog (CAS 1030881-50-5) 2-(Trifluoromethyl)benzyl C₂₃H₂₂F₃N₃O₃S 489.50 Fluorine-induced polarity; metabolic stability

Pharmacological and Physicochemical Insights

  • Lipophilicity : The octylsulfanyl analog (CAS 1024591-25-0) exhibits the highest lipophilicity due to its long alkyl chain, which may improve cell membrane penetration but reduce aqueous solubility .
  • Steric Effects : The target compound’s (E)-3-phenyl-2-propenyl group provides conformational rigidity compared to flexible alkyl chains (e.g., octyl), which may influence receptor-binding specificity .

Discontinued or Limited-Availability Analogs

  • 8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl] analog (CAS 439109-31-6) : Discontinued due to synthesis challenges or stability issues, as indicated by its discontinued status across all package sizes .

Research Implications

The structural diversity in sulfanyl substituents highlights opportunities for optimizing bioavailability, target affinity, and metabolic stability. For example:

  • Chlorinated Derivatives : Improved bioactivity in antimicrobial or anticancer screens due to halogen bonding .
  • Fluorinated Analogs : Enhanced pharmacokinetic profiles via reduced oxidative metabolism .
  • Target Compound’s Unique Feature : The (E)-3-phenyl-2-propenyl group balances lipophilicity and rigidity, making it a candidate for further evaluation in kinase inhibition assays .

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